- Microwave assisted synthesis of meso-tetraphenylporphyrin and its application for trace metal spectrophotometric determinationAsian Journal of Chemistry, 2013, 25(11), 6102-6104,
Cas no 917-23-7 (Tetraphenylporphyrin)
Tetraphenylporphyrin structure
Tetraphenylporphyrin Properties
Names and Identifiers
-
- 5,10,15,20-Tetraphenylporphyrin
- TETRAPHENYLPORPHINE METAL FREE
- TETRAPHENYLPORFYRIN
- 21H,23H-Porphine, 5,10,15,20-tetraphenyl-
- 23h-porphine,5,10,15,20-tetraphenyl-21
- 5,10,15,20-Tetraphenyl-21H,23H-prophine
- alpha,beta,gamma,delta-Tetraphenylporphine
- meso-Tetraphenylporphyrine
- Porphine, 5,10,15,20-tetraphenyl-
- RARECHEM AS SA 0001
- TETRAPHENYLPORPHYRIN
- Tetraphenylporphyrin (Chlorin free)
- meso-Tetraphenylporphine
- meso-Tetraphenylporphyrin
- m-Tetraphenylporphyrin
- .α.,.β.,.γ.,.δ.-Tetraphenylporphine
- meso-Tetraphenylporphine TPP (chlorin free)
- meso-Tetraphenylporphine1GR
- meso-Tetraphenylporphine25GR
- meso-Tetraphenylporphine5GR
- 5,10,15,20-Tetrakisphenylporphyrin
- 5,10,15,20-tetraphenyl-21H,23H-porphine
- Meso-Tetraphenylporphine, low chlorine
- MTPP
- TPP
- 5,10,15,20-Tetraphenylporphin
- Tetraphenylporphine (Chlorin free)
- TPP (Chlorin free)
- Tetraphenylporphine
- 5,10,15,20-Tetraphenylporphine
- NSC640184
- Tetraphenyl porphine
- meso-Tetra(phenyl)porphine
- KSC486O8L
- 5,15,20-Tetraphenylporphine
- YNHJECZULSZA
- 5,10,15,20-Tetraphenyl-21H,23H-porphine (ACI)
- Porphine, 5,10,15,20-tetraphenyl- (8CI)
- Porphine, α,β,γ,δ-tetraphenyl- (6CI)
- 5,10,15,20-Tetraphenyl-21H,23H-porphrin
- 5,10,15,20-Tetraphenyl-21H,23H-porphyrin
- 5,10,15,20-Tetraphenyl-22H,24H-prophyrin
- A 5012
- NSC 18506
- NSC 640184
- TPP (chelating agent)
- α,β,γ,δ-Tetraphenylporphine
- .alpha.,.gamma.,.delta.-Tetraphenylporphine
- NSC-18506
- UNII-SDB2SH8G5K
- T1359
- 917-23-7
- STR04536
- meso-Tetraphenylporphyrine pound>>5,10,15,20-tetraphenylporphyrin
- YNHJECZULSZAQK-LWQDQPMZSA-N
- NCI60_013368
- SY009714
- BDBM50247512
- EN300-7405378
- 5,10,15,20-(tetraphenyl)porphyrin
- HY-103656
- meso-Tetraphenylporphine, low chlorin
- STK569350
- 5,10,15,20-TETRAPHENYL-21H,23H-PORPHYRIN
- CHEMBL3039846
- A5012
- BCP21699
- F14722
- CS-0022009
- meso-Tetraphenylporphyrin, 97%
- CHEMBL436524
- Porphine, alpha,beta,gamma,delta-tetraphenyl-
- Porphine, 5,10,15,20-tetraphenyl- (VAN)
- TPP; Tetraphenylporphine
- CHEBI:52279
- SDB2SH8G5K
- .alpha.,.beta.,.gamma.,.delta.-Tetraphenylporphine
- DTXSID2061272
- 2,7,12,17-tetraphenyl-21,22,23,24-tetraazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene
- 20998-75-8
- SCHEMBL30136
- MFCD00011680
- 5,10,15,20-tetraphenylporphyrin
- 21H, 5,10,15,20-tetraphenyl-
- meso-Tetraphenylporphyrin, suitable for fluorescence, BioReagent, >=99.0% (HPLC)
- Tetraphenylporphryin
- (5Z,10Z,14Z,19Z)-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin
- MESO-TETRAPHENYLPORPHIN
- Porphine,10,15,20-tetraphenyl-
- 5,10,15,20-tetraphenyl-21,23-dihydroporphyrin
- NSC18506
- EINECS 213-025-9
- NSC-640184
- 5,10,15,20-tetrakis(phenyl)porphyrin
- 5,10,15,20-Tetraphenyl-21H,23H-porphine, 97%
- 5,10,15,20-Tetraphenyl-21H,23H-porphine, >=99%
- AKOS002375245
- +Expand
-
- MFCD00011680
- YNHJECZULSZAQK-VQHGFYMWSA-N
- 1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H/b41-33-,41-34?,42-35-,42-37?,43-36-,43-38?,44-39-,44-40?
- N1C2=C(C3NC(C(C4C=CC=CC=4)=C4C=CC(C(=C5NC(=C(C=1C=C2)C1C=CC=CC=1)C=C5)C1C=CC=CC=1)=N4)=CC=3)C1C=CC=CC=1
- 379542
Computed Properties
- 614.24700
- 2
- 2
- 4
- 614.247
- 48
- 851
- 0
- 0
- 0
- 0
- 0
- 1
- 10.4
- 2
- 0
- 57.4
Experimental Properties
- 6.86620
- 56.30000
- 1.7030 (estimate)
- Insoluble in water.
- 648.45°C (rough estimate)
- >300 °C (lit.)
- dichloromethane: soluble
- Not determined
- Not determined
- 1.5288 (rough estimate)
Tetraphenylporphyrin Security Information
- 3
- S22; S24/25
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- −20°C
- Warning
- Yes
- 8-10-23
Tetraphenylporphyrin Customs Data
- 2932999099
-
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tetraphenylporphyrin Price
Tetraphenylporphyrin Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Tributyloctylphosphonium chloride ; 0 - 100 °C
Reference
- Spectroscopic and photophysical study of the demetalation of a zinc porphyrin and the aggregation of its free base in a tetraalkylphosphonium ionic liquidPhysical Chemistry Chemical Physics, 2014, 16(47), 26252-26260,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Chloroacetic acid , Silica ; 20 min, rt
Reference
- Observations on the Mechanochemical Insertion of Zinc(II), Copper(II), Magnesium(II), and Select Other Metal(II) Ions into PorphyrinsInorganic Chemistry, 2019, 58(15), 9631-9642,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 1 h, pH 1, rt
Reference
- Zinc Porphyrin Metal-Center Exchange at the Solid-Liquid InterfaceChemistry - A European Journal, 2016, 22(25), 8520-8524,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Reference
- Unusual phlorins from the oxidative coupling of pentapyrromethanes: their facile conversion to meso-substituted porphyrinsTetrahedron Letters, 2001, 42(27), 4527-4529,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water
Reference
- Suzuki cross-coupling of meso-dibromoporphyrins for the synthesis of functionalized A2B2 porphyrinsTetrahedron Letters, 2001, 42(42), 7409-7412,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
- Synthesis of unsymmetrically substituted meso-phenylporphyrins by Suzuki cross coupling reactionsJournal of the Chemical Society, 2002, (11), 1397-1400,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Acetic anhydride ; rt → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ; 60 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ; 60 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt
Reference
- Investigations on the demetalation of metalloporphyrins under ultrasound irradiationUltrasonics Sonochemistry, 2010, 18(2), 501-505,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Acetic anhydride ; rt → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ; 80 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ; 80 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt
Reference
- Investigations on the demetalation of metalloporphyrins under ultrasound irradiationUltrasonics Sonochemistry, 2010, 18(2), 501-505,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Acetic anhydride ; rt → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ; 65 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ; 65 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5.0 - 6.0, rt
Reference
- Investigations on the demetalation of metalloporphyrins under ultrasound irradiationUltrasonics Sonochemistry, 2010, 18(2), 501-505,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 10 min
1.2 Reagents: Isopropanol
1.2 Reagents: Isopropanol
Reference
- Unusual properties of tetraphenylporphyrin copper complexRussian Journal of Organic Chemistry, 2009, 45(3), 449-451,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ; 30 min, rt
1.2 Solvents: Dichloromethane ; 2 °C; rt; rt
1.3 Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 2 °C; rt; rt
1.3 Solvents: Water ; rt
Reference
- Recoverable and reusable catalyst for the reaction of N-tosyl imines with pyrrole: synthesis of meso-tetraarylporphyrinsHeterocycles, 2012, 85(4), 851-860,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Oxygen Solvents: Propionic acid
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
1.2 Reagents: Oxygen Solvents: Propionic acid
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Reference
- A new route for meso-substituted porphyrinTetrahedron Letters, 1989, 30(18), 2411-12,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt; 4 h, rt
1.2 Reagents: Pyridine ; rt; 17 h, rt
1.3 Reagents: Oxygen ; 15 min, rt; 4 h, rt
1.2 Reagents: Pyridine ; rt; 17 h, rt
1.3 Reagents: Oxygen ; 15 min, rt; 4 h, rt
Reference
- Synthesis of 5,15-diarylporphyrins via orthoesters condensation with aryldipyrromethanesTetrahedron Letters, 2011, 52(25), 3175-3178,
Tetraphenylporphyrin Raw materials
- Benzaldehyde
- 2-Phenyl(1H-pyrrol-2-yl)methyl-1H-pyrrole
- N-Benzylidene-4-methylbenzenesulfonamide
- TPP-Zn(2+)
- TPP-Cu(2+)
- 5,15-Dibromo-10,20-diphenylporphine
- Iron(III) meso-Tetraphenylporphine Chloride
- chloro[meso-tetrakis(phenyl)porphyrinato]cobalt(III)
- (SP-5-12)-Chloro[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]zincate(1-)
- Trimethyl orthobenzoate
- 2-Benzoylpyrrole
- Phenylboronic acid
Tetraphenylporphyrin Preparation Products
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Tetraphenylporphyrin Related Literature
-
Satoshi Tsukahara,Hitoshi Watarai Phys. Chem. Chem. Phys. 2002 4 1592
-
Xingyi Huang,Riqin Lv,Liya Yao,Chao Guan,Fangkai Han,Ernest Teye Anal. Methods 2015 7 1615
-
Uwe Hahn,Francesca Setaro,Xavier Ragàs,Angus Gray-Weale,Santi Nonell,Tomas Torres Phys. Chem. Chem. Phys. 2011 13 3385
-
Hiroyasu Saiki,Kentaro Takami,Toshihiro Tominaga Phys. Chem. Chem. Phys. 1999 1 303
-
Yunyun Dong,Xiang Yu,Yao Zhou,Yingrui Xu,Xinyi Lian,Xiaodong Yi,Weiping Fang Catal. Sci. Technol. 2018 8 1892
-
Felix Y. H. Kutsanedzie,Quansheng Chen,Hao Sun,Wu Cheng Anal. Methods 2017 9 5455
-
Yunyun Dong,Xiang Yu,Yao Zhou,Yingrui Xu,Xinyi Lian,Xiaodong Yi,Weiping Fang Catal. Sci. Technol. 2018 8 1892
-
Andrew A. Vaughan,Mark G. Baron,Ramaier Narayanaswamy Anal. Commun. 1996 33 393
-
9. Direct hydroperoxygenation of conjugated olefins catalyzed by cobalt(II) porphyrinKazuhiro Sugamoto,Yoh-ichi Matsushita,Takanao Matsui J. Chem. Soc. Perkin Trans. 1 1998 3989
-
Hajime Ishii,Katsunori Kohata Analyst 1987 112 1121
Recommended suppliers
Amadis Chemical Company Limited
(CAS:917-23-7)Tetraphenylporphyrin
99%
100g
399.0